2,3-Dihydrophenanthren-4(1H)-one
Overview
Description
The compound of interest, 2,3-Dihydrophenanthren-4(1H)-one, is a chemical structure that is closely related to various heterocyclic compounds and polycyclic analogues. While the specific compound is not directly mentioned in the provided papers, the research does cover related structures and synthesis methods that can be informative for understanding the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds such as dihydropyridin-2(3H)-ones is achieved through methods like 6π-azaelectrocyclization of penta-2,4-dienamides, which involves intramolecular C-N bond formation facilitated by intramolecular hydrogen bonding . Additionally, the Biginelli reaction has been adapted for the synthesis of 3,4-dihydropyridin-2(1H)-one derivatives using 1,2-diols, ethyl acetoacetate, and urea, offering a one-pot synthesis method that improves yield and reduces the number of steps in the synthesis process .
Molecular Structure Analysis
The molecular structure of related compounds, such as the acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione, has been elucidated using spectroscopic methods and single-crystal analysis. These compounds often exhibit nonplanar ring structures in envelope conformations and are stabilized by intermolecular hydrogen bonds, forming two-dimensional networks in the crystal lattice . The molecular structure and stability of these compounds have also been investigated using density functional theory (DFT) studies .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the synthesized 3,4-dihydropyrimidine-2(1H)-thione shows high chemical reactivity with a chemical softness of 2.48, indicating its potential as a reactive intermediate for further chemical transformations . The compound's reactivity has been demonstrated through its inhibition of enzymes like tyrosinase and ribonucleotide reductase, as well as its ability to bind to DNA, suggesting applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic signatures and crystal structures. The intermolecular interactions within the crystal lattice, such as H⋯H, H⋯S/S⋯H, and H⋯C/C⋯H interactions, contribute significantly to the crystal packing and overall stability of the compounds . The electronic properties, such as chemical softness, provide insights into the reactivity and potential applications of these compounds in various chemical and biological contexts .
Scientific Research Applications
For instance, compounds like Quinazoline-2,4 (1H,3H)-dione and 3,4-dihydropyrimidin-2(1H)-one have been studied extensively for their biological and pharmacological activities. They have been used in the treatment of hypertension, coronary heart disease, cardiovascular diseases, and more . These compounds are typically synthesized through a process known as the Biginelli reaction , which involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate under the catalysis of concentrated hydrochloric acid .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-phenanthren-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-2,4,6,8-9H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVRULPLURPAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286615 | |
Record name | 2,3-Dihydro-1H-phenanthren-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrophenanthren-4(1H)-one | |
CAS RN |
778-48-3 | |
Record name | 778-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 778-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1H-phenanthren-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 778-48-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.